molecular formula C20H14F3N3O2 B2763312 (2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one CAS No. 1164457-65-1

(2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one

Cat. No.: B2763312
CAS No.: 1164457-65-1
M. Wt: 385.346
InChI Key: UCOMOUVICGMPOV-FMIVXFBMSA-N
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Description

(2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidinyloxy group, a trifluoromethyl group, and a propenone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrimidinyloxy intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate phenol under basic conditions to form the pyrimidinyloxy group.

    Synthesis of the trifluoromethyl aniline intermediate:

    Coupling reaction: The final step involves the coupling of the pyrimidinyloxy intermediate with the trifluoromethyl aniline intermediate under basic conditions to form the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidinyloxy and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) catalysts.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-[4-(pyrimidin-2-yloxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one is unique due to its combination of a pyrimidinyloxy group and a trifluoromethyl group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-pyrimidin-2-yloxyphenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-3-1-4-16(13-15)24-12-9-18(27)14-5-7-17(8-6-14)28-19-25-10-2-11-26-19/h1-13,24H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOMOUVICGMPOV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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